molecular formula C10H19NO2 B13974697 (3S)-1-Methyl-3-piperidinyl butyrate CAS No. 335162-97-5

(3S)-1-Methyl-3-piperidinyl butyrate

Cat. No.: B13974697
CAS No.: 335162-97-5
M. Wt: 185.26 g/mol
InChI Key: KWCXBLLZBQWZBD-VIFPVBQESA-N
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Description

(3S)-1-Methyl-3-piperidinyl butyrate is a chiral ester derivative of butyric acid, characterized by a piperidinyl moiety substituted at the 3-position with a methyl group. The compound’s stereospecific (S)-configuration at the 3-position of the piperidine ring may influence its biochemical interactions, such as binding affinity to enzymes or receptors. Butyrate esters are widely studied for their roles in flavoring agents, drug delivery systems, and metabolic modulation.

Properties

CAS No.

335162-97-5

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3S)-1-methylpiperidin-3-yl] butanoate

InChI

InChI=1S/C10H19NO2/c1-3-5-10(12)13-9-6-4-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

KWCXBLLZBQWZBD-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)O[C@H]1CCCN(C1)C

Canonical SMILES

CCCC(=O)OC1CCCN(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Methyl-3-piperidinyl butyrate typically involves the esterification of (3S)-1-Methyl-3-piperidinol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (3S)-1-Methyl-3-piperidinyl butyrate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Methyl-3-piperidinyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-Methyl-3-piperidinyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-Methyl-3-piperidinyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (3S)-1-Methyl-3-piperidinyl butyrate, we compare its hypothetical properties and applications with those of three analogous compounds: butyl butyrate , piperidinyl butyrate derivatives , and short-chain fatty acid esters .

Table 1: Comparative Analysis of Butyrate Derivatives

Compound Structure Synthesis Method Key Applications/Effects References
(3S)-1-Methyl-3-piperidinyl butyrate Chiral piperidinyl ester with methyl substitution Likely enzymatic esterification (e.g., lipase-catalyzed) Potential neuromodulatory or metabolic roles (inferred) N/A (hypothetical)
Butyl butyrate (BB) Straight-chain ester of butyric acid One-pot enzymatic synthesis (CALB lipase) Food flavoring, biofuel precursor
Sodium butyrate Sodium salt of butyric acid Microbial fermentation or chemical neutralization Epigenetic modulation (HDAC inhibition), cancer research
Piperidinyl propionate Piperidine-substituted propionate ester Chemical acylation of piperidine Pharmaceutical intermediates N/A (analogous)

Key Observations:

Synthetic Pathways :

  • Butyl butyrate (BB) is synthesized via one-pot enzymatic methods using Candida antarctica lipase B (CALB), achieving high yields (~90%) under optimized conditions . In contrast, piperidinyl butyrate derivatives like (3S)-1-Methyl-3-piperidinyl butyrate may require stereoselective catalysis (e.g., chiral lipases or chemical resolving agents) due to their complex stereochemistry.
  • Sodium butyrate is produced via microbial fermentation (e.g., Clostridium acetobutylicum) or neutralization of butyric acid .

Functional and Pharmacological Profiles: Sodium butyrate is a well-studied histone deacetylase (HDAC) inhibitor, inducing apoptosis in cancer cells .

Structural Impact on Bioactivity :

  • The methyl group at the 3-position of the piperidine ring in (3S)-1-Methyl-3-piperidinyl butyrate may sterically hinder interactions with enzymes or receptors compared to unsubstituted analogs.
  • Piperidinyl esters generally exhibit improved solubility and metabolic stability compared to alkyl esters like BB.

Research Findings and Limitations

  • Gaps in Direct Evidence: No peer-reviewed studies explicitly address (3S)-1-Methyl-3-piperidinyl butyrate. Current comparisons rely on structural analogs (e.g., sodium butyrate, piperidinyl esters) and synthesis methodologies for related esters .
  • Safety and Efficacy: Sodium butyrate’s dual role in cancer suppression and unintended estrogen receptor activation highlights the need for rigorous toxicological profiling of novel butyrate derivatives.

Biological Activity

(3S)-1-Methyl-3-piperidinyl butyrate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

(3S)-1-Methyl-3-piperidinyl butyrate is characterized by its piperidine ring structure, which is known for its role in various biological activities. The specific stereochemistry at the 3-position contributes to its interaction with biological targets.

Research indicates that (3S)-1-Methyl-3-piperidinyl butyrate may exert its effects through several mechanisms:

  • Phospholipase Inhibition : It has been observed to inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial for phospholipid metabolism. This inhibition can lead to altered lipid signaling pathways, potentially affecting cellular homeostasis and function .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of (3S)-1-Methyl-3-piperidinyl butyrate:

  • Cytotoxicity Assays : The compound was tested for cytotoxic effects on various cell lines. Results indicated a dose-dependent response, with IC50 values suggesting moderate toxicity at higher concentrations.
  • Antimicrobial Testing : The compound showed promising results against specific bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

In Vivo Studies

Limited in vivo studies have been reported, primarily focusing on pharmacokinetics and therapeutic efficacy:

  • Animal Models : Studies involving animal models have demonstrated that (3S)-1-Methyl-3-piperidinyl butyrate can modulate immune responses, indicating potential applications in inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of (3S)-1-Methyl-3-piperidinyl butyrate:

  • Inflammatory Disease Model : In a murine model of systemic lupus erythematosus, administration of the compound resulted in reduced disease severity and modulation of immune cell profiles.
  • Antimicrobial Efficacy : A study demonstrated that formulations containing (3S)-1-Methyl-3-piperidinyl butyrate were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent in resistant infections .

Data Summary

Biological ActivityObserved EffectReference
PLA2G15 InhibitionIC50 < 1 mM
Antimicrobial ActivityEffective against S. aureus
CytotoxicityDose-dependent response
Immune ModulationReduced severity in lupus model

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